(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chlorophenyl and a pyridinyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of thiazolidin-4-one. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid can be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in having a chlorophenyl group but lacks the thiazolidinone and pyridinyl groups.
4-Iodobenzoic acid: Contains a halogenated phenyl group but differs significantly in structure and properties.
Uniqueness
(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with both chlorophenyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H10ClN3OS |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10ClN3OS/c16-11-3-5-12(6-4-11)18-15-19-14(20)13(21-15)8-10-2-1-7-17-9-10/h1-9H,(H,18,19,20)/b13-8- |
InChI Key |
PWCYUVLMMDYHQN-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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